molecular formula C6H12N2O4S B2925810 N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448036-30-3

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2925810
CAS No.: 1448036-30-3
M. Wt: 208.23
InChI Key: OKAUWXLDWWIRMO-UHFFFAOYSA-N
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Description

N-Methoxy-1-(methylsulfonyl)azetidine-3-carboxamide is a small-molecule compound featuring a strained four-membered azetidine ring. Key structural elements include:

  • Carboxamide at position 3, enabling hydrogen-bonding interactions in biological systems.
  • N-Methoxy substituent, which may influence steric and electronic properties.

Properties

IUPAC Name

N-methoxy-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c1-12-7-6(9)5-3-8(4-5)13(2,10)11/h5H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUWXLDWWIRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide typically involves the ring-opening polymerization of azetidine monomers. One common method is the anionic ring-opening polymerization, which requires high temperatures (greater than 100°C) to proceed . This method involves the use of sulfonyl-activated azetidines, such as N-(methanesulfonyl)azetidine, as the starting material . Industrial production methods may vary, but they generally follow similar principles of polymerization and activation.

Chemical Reactions Analysis

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in the azetidine ring makes it particularly reactive under appropriate conditions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the azetidine ring and subsequent functionalization.

Mechanism of Action

The mechanism of action of N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide involves its reactivity due to the ring strain in the azetidine ring. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Core Structure and Substituent Positioning

Compound Core Structure Key Substituents Isomerism Potential
N-Methoxy-1-(methylsulfonyl)azetidine-3-carboxamide Azetidine (4-membered ring) 1-(methylsulfonyl), 3-carboxamide, N-methoxy None (rigid ring)
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole Indole (aromatic) 4-(methylsulfonyl)phenyl, 5-methoxy None (para-substituent)
8-Methoxy-7-(naphthalen-1-ylmethyl)-5-oxo-N-(p-tolyl)-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide Thiazolo-pyridine (fused bicyclic) Methylsulfonyl absent; carboxamide at position 3, methoxy at position 8 Possible (depending on stereochemistry)
4-(Methylamino)-o-(methylsulfonyl)phenol Phenolic ring Methylsulfonyl (ortho), methylamino (para) Yes (ortho vs. meta)

Key Observations :

  • The absence of isomerism in the target compound contrasts with phenolic sulfone derivatives, where reaction pH dictates substituent positioning .

Key Observations :

  • The target compound’s synthesis likely requires mild conditions due to azetidine’s instability under harsh reagents, whereas thiazolo-pyridine derivatives involve multi-step functionalization .
  • pH-controlled synthesis (e.g., in ) is unnecessary for the target compound due to its non-aromatic core.

Pharmacokinetic Properties

Compound Solubility (LogP) Metabolic Stability Key Pharmacokinetic Advantage
This compound ~1.5 (predicted) High (methylsulfonyl reduces oxidation) Enhanced bioavailability via azetidine’s polarity
Methylsulfonyl-containing drugs 2.0–3.5 Moderate to high Improved half-life due to sulfonamide’s resistance to hydrolysis
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 2.8 High Selectivity in enzyme inhibition

Key Observations :

  • The target compound’s lower LogP (vs. aromatic sulfones) suggests improved aqueous solubility, beneficial for oral absorption.
  • Methylsulfonyl groups universally enhance metabolic stability across compared compounds .

Biological Activity

N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that contributes to its biological properties. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the carboxamide moiety plays a crucial role in molecular interactions.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to diverse biological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or metabolic disorders.
  • Receptor Modulation : It has the potential to act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in human solid tumor cell lines
AntimicrobialInhibited proliferation of bacterial strains
Enzyme InhibitionInhibited specific metabolic enzymes
Receptor InteractionModulated signaling pathways in neuronal cells

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant anticancer properties by inducing apoptosis in various human cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, showing IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Case Study 2: Antimicrobial Properties

Research indicated that this compound also possesses antimicrobial properties, effectively inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests its potential as a therapeutic agent for resistant bacterial infections .

Research Findings

Recent investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the azetidine ring can enhance its biological efficacy. For instance, substituents that promote hydrogen bonding have been shown to increase binding affinity to target proteins, thereby improving its pharmacological profile .

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